molecular formula C19H15FN4O B2970064 5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895011-98-0

5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2970064
CAS No.: 895011-98-0
M. Wt: 334.354
InChI Key: ZFTBFWUJFQOPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to prolonged suppression of its enzymatic activity. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Consequently, this compound is a vital pharmacological tool for investigating B-cell-mediated diseases, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . Beyond oncology, its research applications extend to the study of autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus , where dysregulated B-cell activity is a known pathogenic driver. By selectively inhibiting BTK, this compound allows researchers to dissect the specific contributions of this kinase to signaling networks and cellular responses, providing critical insights for both basic science and preclinical drug development.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-13-4-2-3-5-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-8-15(20)9-7-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTBFWUJFQOPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with specific substituents that enhance its biological profile. The molecular formula is C19H15FN4C_{19}H_{15}FN_4 with a molecular weight of approximately 366.4 g/mol. The presence of the fluorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds have demonstrated IC50 values in the nanomolar range against CDK2 and Aurora-A kinases, suggesting potent inhibitory effects that could be leveraged for cancer therapy .
  • Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cell lines by activating intrinsic pathways. This was evidenced by significant cell apoptosis rates in treated A549 lung cancer cells .

Biological Activity Summary

Activity IC50 (µM) Cell Line Reference
CDK2 Inhibition0.025Various
Aurora-A Inhibition0.067HCT116
Antitumor Activity49.85A549
Induction of ApoptosisN/AA549

Case Studies

  • Antitumor Efficacy : A study by Xia et al. (2022) evaluated the antitumor activity of various pyrazole derivatives, including the compound . The results indicated significant growth inhibition in cancer cell lines, particularly with an IC50 value of 49.85 µM against A549 cells, highlighting its potential as an anticancer agent .
  • Inhibition of Kinase Activity : Research conducted by Sun et al. (2021) focused on the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives. The compound exhibited a promising IC50 value of 25 nM against CDK2, indicating strong potential for therapeutic applications in regulating cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may improve binding affinity to target proteins.
  • Methyl Group Positioning : The positioning of the methyl group on the phenyl ring also plays a critical role in modulating biological activity; variations can lead to different potency profiles against specific kinases or cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and available activity data.

Halogen-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenylmethyl (5), 2-methylphenyl (1) C19H15FN4O 334.35 Target compound -
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Bromophenylmethyl (5), 2-methylphenyl (1) C19H15BrN4O 395.26 Bromine replaces fluorine at position 5; higher molecular weight
  • Impact of Halogen Substitution: The bromine analog () exhibits a ~60.9 g/mol increase in molecular weight compared to the fluorine-substituted target. Halogen substitution (F vs.

Aryl/Alkyl-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-Fluoro-4-methylphenyl (5), 4-methylphenyl (1), ethyl (6) C21H19FN4O 362.40 Ethyl group at position 6; additional methyl on phenyl
1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl (1), mercapto (6) C11H8FN4OS 255.27 Mercapto group at position 6; no benzyl substituent
  • Structural Modifications :
    • The ethyl and 3-fluoro-4-methylphenyl substituents () increase hydrophobicity and steric bulk compared to the target compound.
    • The mercapto-substituted analog () lacks the benzyl group, reducing molecular complexity but introducing a reactive thiol moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.